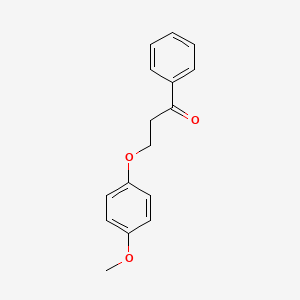

3-(4-methoxyphenoxy)-1-phenyl-1-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-methoxyphenoxy)-1-phenyl-1-propanone is a chemical compound commonly known as PMK or PMK glycidate. It is a precursor to the drug MDMA (3,4-methylenedioxymethamphetamine), which is a popular recreational drug known for its euphoric and empathogenic effects. PMK glycidate is also used in the synthesis of other drugs, including MDA (3,4-methylenedioxyamphetamine) and MDEA (3,4-methylenedioxy-N-ethylamphetamine). In recent years, PMK glycidate has gained attention from the scientific community for its potential applications in research and development.

Mecanismo De Acción

The mechanism of action of PMK glycidate is not well understood, as it is primarily used as a precursor to other drugs. However, it is believed that PMK glycidate is metabolized in the body to form MDMA, which acts on the serotonin system in the brain. MDMA is known to increase the release of serotonin, dopamine, and norepinephrine, leading to its characteristic effects.

Biochemical and Physiological Effects:

As a precursor to MDMA, PMK glycidate is not known to have any significant biochemical or physiological effects on its own. However, MDMA is known to have several effects on the body, including increased heart rate, blood pressure, and body temperature. MDMA can also cause dehydration, muscle tension, and jaw clenching. Long-term use of MDMA has been associated with neurotoxicity and cognitive impairment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

PMK glycidate has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other precursors. PMK glycidate also has a high yield and is easy to synthesize. However, PMK glycidate has limitations as well. It is a controlled substance in many countries and requires special permits and licenses for use in research. Additionally, PMK glycidate is a precursor to a drug with known neurotoxicity and potential for abuse, which may limit its use in certain research applications.

Direcciones Futuras

There are several future directions for research involving PMK glycidate. One area of interest is the development of new drug analogs and derivatives using PMK glycidate as a starting material. Researchers are also exploring the use of PMK glycidate in the synthesis of fluorescent dyes for imaging and microscopy. Additionally, there is ongoing research into the neurotoxicity and cognitive effects of MDMA and other related drugs, which may have implications for the use of PMK glycidate in research.

Métodos De Síntesis

PMK glycidate can be synthesized through several methods, including the Wacker oxidation reaction, the Henkel reaction, and the Leuckart-Wallach reaction. The Wacker oxidation reaction involves the oxidation of safrole, a natural compound found in sassafras oil, using palladium and oxygen. The Henkel reaction involves the condensation of benzaldehyde and nitroethane, followed by reduction and cyclization. The Leuckart-Wallach reaction involves the reduction of phenylacetone, followed by reaction with methoxyphenylacetic acid.

Aplicaciones Científicas De Investigación

PMK glycidate has potential applications in several areas of scientific research. It can be used as a starting material for the synthesis of various drugs, including MDMA, MDA, and MDEA. PMK glycidate can also be used in the development of new drug analogs and derivatives. Additionally, PMK glycidate can be used in the synthesis of fluorescent dyes, which have applications in imaging and microscopy.

Propiedades

IUPAC Name |

3-(4-methoxyphenoxy)-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-14-7-9-15(10-8-14)19-12-11-16(17)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYAARWMLWHQLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenoxy)-1-phenylpropan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[benzyl(3-thienylmethyl)amino]ethanol](/img/structure/B4988310.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4988317.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide](/img/structure/B4988322.png)

![5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B4988329.png)

![N-ethyl-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4988332.png)

![4-ethyl-5-[3-(4-morpholinyl)propyl]-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4988337.png)

![1-[2-(ethylthio)-5-pyrimidinyl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4988358.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3,3,3-trifluoro-N-methylpropanamide](/img/structure/B4988359.png)

![2-[5-(3-bromo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4988361.png)

![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4988375.png)

![butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4988381.png)